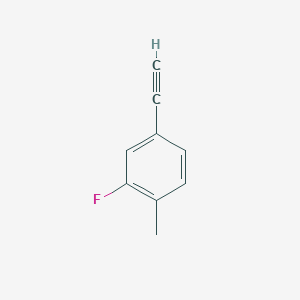

4-Ethynyl-2-fluoro-1-methylbenzene

Übersicht

Beschreibung

“4-Ethynyl-2-fluoro-1-methylbenzene” is a chemical compound with the molecular formula C9H7F . It has an average mass of 134.150 Da and a monoisotopic mass of 134.053177 Da .

Molecular Structure Analysis

The molecular structure of “4-Ethynyl-2-fluoro-1-methylbenzene” consists of 9 carbon atoms, 7 hydrogen atoms, and 1 fluorine atom .Chemical Reactions Analysis

As mentioned in the synthesis analysis, “4-Ethynyl-2-fluoro-1-methylbenzene” can react with azide under Cu(I)-catalyzed azide alkyne cycloaddition (CuAAC) conditions to afford 1,4-disubstituted 1,2,3-triazole .Physical And Chemical Properties Analysis

“4-Ethynyl-2-fluoro-1-methylbenzene” has a density of 1.0±0.1 g/cm3, a boiling point of 168.4±33.0 °C at 760 mmHg, and a vapor pressure of 2.1±0.3 mmHg at 25°C . Its enthalpy of vaporization is 38.8±3.0 kJ/mol, and it has a flash point of 46.9±18.5 °C . The index of refraction is 1.512, and it has a molar refractivity of 38.5±0.4 cm3 .Wissenschaftliche Forschungsanwendungen

1. H-Abstraction and Spin Trapping

In a study on methylbenzenes, "magic blue" reagent was used to abstract benzylic H-atoms from methylbenzenes, including compounds similar to 4-Ethynyl-2-fluoro-1-methylbenzene. The generated benzyl radicals were then trapped, leading to insights into the mechanism of H-abstraction and spin trapping processes (Dou, Ni, Zhao, & Zhang, 2005).

2. Photophysics in Poly(phenyleneethynylene)s

Research on 1,4-diethynyl-2-fluorobenzene, a close relative of 4-Ethynyl-2-fluoro-1-methylbenzene, revealed its complex photophysical properties. In this study, the effects of chromophore aggregation and planarization on its photophysics were examined, highlighting its potential in understanding molecular interactions and photophysical behaviors (Levitus et al., 2001).

3. Electrochemical Fluorination

Electrochemical fluorination studies, involving fluorinated benzene derivatives, have provided insights into the fluorination of aromatic compounds. This research has implications for understanding the electrochemical behavior and synthesis processes of fluorinated aromatic compounds like 4-Ethynyl-2-fluoro-1-methylbenzene (Momota, Kato, Morita, & Matsuda, 1994).

4. Femtosecond Photoelectron Diffraction

Research utilizing 1-ethynyl-4-fluorobenzene, a compound structurally similar to 4-Ethynyl-2-fluoro-1-methylbenzene, demonstrated the use of femtosecond photoelectron diffraction in imaging molecular structures. This study provided a method to observe time-dependent changes in molecular geometry, which could be applicable to compounds like 4-Ethynyl-2-fluoro-1-methylbenzene (Boll et al., 2013).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-ethynyl-2-fluoro-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F/c1-3-8-5-4-7(2)9(10)6-8/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWXECJEVNUTPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C#C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622513 | |

| Record name | 4-Ethynyl-2-fluoro-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethynyl-2-fluoro-1-methylbenzene | |

CAS RN |

145069-53-0 | |

| Record name | 4-Ethynyl-2-fluoro-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[2-[2-[Bis(carboxymethyl)amino]-5-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid;iodide](/img/structure/B130287.png)